Ethyl 2-((2-(2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetate

Description

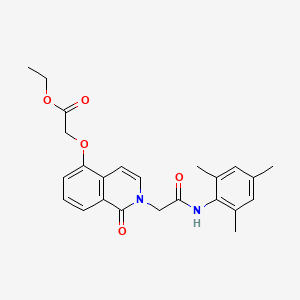

Ethyl 2-((2-(2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetate is a synthetic organic compound featuring a 1,2-dihydroisoquinolin-1-one core substituted with a mesitylamino-2-oxoethyl group at position 2 and an ethoxyacetate ester at position 3. The mesitylamino group (2,4,6-trimethylphenyl) introduces steric bulk and hydrophobicity, while the ethoxyacetate moiety enhances solubility. This compound belongs to a class of isoquinoline derivatives, which are frequently explored for their biological activity, particularly in kinase inhibition and anticancer applications .

Properties

IUPAC Name |

ethyl 2-[1-oxo-2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]isoquinolin-5-yl]oxyacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N2O5/c1-5-30-22(28)14-31-20-8-6-7-19-18(20)9-10-26(24(19)29)13-21(27)25-23-16(3)11-15(2)12-17(23)4/h6-12H,5,13-14H2,1-4H3,(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVBDTIKSRHFDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=C(C=C(C=C3C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2-((2-(2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetate is a complex organic compound with potential biological activities. This article aims to explore its biological activity, synthesizing findings from various research studies and databases to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₇N₁O₃, with a molecular weight of approximately 247.29 g/mol. The compound features a dihydroisoquinoline core, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory properties.

Anticancer Activity

Recent studies have indicated that compounds structurally related to this compound exhibit significant anticancer properties. For instance, derivatives of isoquinoline have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that such compounds could effectively target cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), showcasing IC50 values in the low micromolar range .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown activity against butyrylcholinesterase (BChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. Inhibitory assays indicated that the compound could reduce BChE activity significantly, suggesting potential therapeutic applications in cognitive disorders .

Anti-inflammatory Properties

In addition to anticancer and enzyme inhibition activities, this compound has been investigated for its anti-inflammatory effects. In vitro studies revealed that this compound could downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

Study 1: Anticancer Efficacy

A research study focused on the synthesis and biological evaluation of mesitylamino derivatives found that this compound exhibited significant cytotoxicity against various cancer cell lines. The study reported an IC50 value of 12 µM against A549 cells and 15 µM against MCF-7 cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Study 2: Enzyme Inhibition Profile

In another study assessing BChE inhibition, this compound demonstrated a competitive inhibition profile with a Ki value of 0.25 µM. This suggests that the compound binds effectively to the active site of BChE, potentially leading to therapeutic applications in Alzheimer's disease treatment .

Data Table: Biological Activities Summary

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-((2-(2-(mesitylamino)-2-oxoethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl)oxy)acetate can be contextualized against analogous compounds, as outlined below:

Table 1: Structural and Functional Comparison

Key Observations

Core Structure Variations: The target compound and its analogs in share an isoquinolinone backbone, whereas AZD1152 utilizes a quinazoline core. The pyrimidine-based compound diverges further, suggesting distinct target affinities (e.g., kinase vs. nucleotide metabolism).

Substituent Effects: The mesitylamino-2-oxoethyl group in the target compound introduces steric hindrance compared to simpler substituents like the propanoate ester in or the ethoxyethyl group in . This bulkiness may reduce membrane permeability but enhance selectivity for hydrophobic binding pockets. AZD1152’s phosphate group and fluorophenyl moiety confer polarity and metabolic stability, contrasting with the target compound’s ester-based solubility.

Molecular Weight and Complexity :

- The target compound’s molecular weight (~438–450 g/mol, estimated) aligns with but is lower than AZD1152 (704.62 g/mol). Higher molecular weight in AZD1152 correlates with its clinical efficacy but may limit bioavailability.

Biological Activity: While AZD1152 is a validated aurora kinase inhibitor , the target compound’s biological profile remains speculative.

Research Findings and Hypotheses

- Synthesis Pathways: The synthesis of the target compound likely parallels methods for , involving esterification, coupling reactions (e.g., Mitsunobu for ether linkages), and amide bond formation. However, the mesitylamino group may require specialized protection/deprotection strategies.

- Solubility and Stability: The ethoxyacetate ester in the target compound likely enhances aqueous solubility compared to ’s phenoxyacetate, though the mesitylamino group could counteract this via hydrophobicity.

- Therapeutic Potential: Analogous to AZD1152 , the target compound may exhibit antiproliferative activity, but its efficacy hinges on balancing steric bulk and target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.